molecular formula C17H16FNO2 B3018862 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396759-65-1

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B3018862
CAS No.: 1396759-65-1
M. Wt: 285.318
InChI Key: PDULIRQEMWTFSM-UHFFFAOYSA-N
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Description

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic benzoxazepinone derivative, characterized by a seven-membered heterocyclic ring system incorporating oxygen and nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery research. The compound features a 3-fluoro-2-methylphenyl group at the 4-position, which contributes to lipophilicity and potential electronic modulation of its properties, and a methyl substituent on the ring nitrogen. Compounds within the 1,4-benzoxazepinone structural class have been investigated for a range of pharmacological activities. Scientific literature indicates that structurally similar benzoxazepinone derivatives have been explored as potential therapeutic agents, with some showing activity as selective inhibitors of enzymes like butyrylcholinesterase (BuChE), a target relevant to neurodegenerative conditions such as Alzheimer's disease . Furthermore, related compounds have been patented for their therapeutic utility, underscoring the research value of this chemotype . The specific structural features of this compound, including the fluorine atom and methyl groups, make it a valuable intermediate or target molecule for researchers working in areas such as synthetic chemistry methodology, structure-activity relationship (SAR) studies, and the development of bioactive molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-11-14(18)7-5-8-15(11)19-10-13-6-3-4-9-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDULIRQEMWTFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-fluoro-2-methylphenylboronic acid, the compound can be synthesized through a series of reactions involving Suzuki coupling, cyclization, and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and specificity, potentially leading to significant biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Substitution Pattern Effects

  • 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (): Key Difference: The methyl group is at position 4 of the phenyl ring instead of position 2. For example, the 4-methyl group may reduce steric hindrance compared to the 2-methyl group in the target compound .

Halogenated Analogs: Bromine vs. Fluorine

  • 4-(2-bromo-4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396757-23-5, ):

    • Molecular Weight : 336.15 g/mol (vs. ~289 g/mol for the target compound).
    • Key Difference : Bromine at position 2 of the phenyl ring.
    • Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance receptor binding but increase toxicity risks. The fluorine at position 4 retains electron-withdrawing effects .
  • 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326874-78-5, ): Molecular Weight: 350.18 g/mol. Key Differences: Bromine at position 7 and a fluorobenzyl side chain.

Functional Group Modifications

  • 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one ():
    • Key Difference : A benzoyl group replaces the substituted phenyl ring.
    • Impact : The ketone in the benzoyl group may enhance hydrogen-bonding interactions with targets but reduce metabolic stability due to increased susceptibility to enzymatic degradation .

Benzodiazepine Analogs

  • 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2886-65-9, ):
    • Key Differences : A benzodiazepine core (vs. benzoxazepine) with chlorine and fluorine substituents.
    • Impact : The chlorine atom increases electronegativity and binding affinity, commonly seen in anxiolytic drugs. The benzodiazepine core may confer distinct pharmacological activity compared to benzoxazepines .

Structural and Pharmacological Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups
Target Compound ~289 F Methyl, Ketone
4-(3-fluoro-4-methylphenyl) analog ~289 F Methyl, Ketone
4-(2-bromo-4-fluorophenyl) analog 336.15 F, Br Bromine, Ketone
7-bromo-4-(2-fluorobenzyl) analog 350.18 F, Br Benzyl, Bromine
7-benzoyl analog ~283 None Benzoyl, Ketone

Pharmacological Considerations

  • Fluorine : Enhances bioavailability and metabolic stability in the target compound and its analogs .
  • Methyl Groups : In the target compound, the 2-methyl group may block oxidative metabolism, extending half-life compared to analogs with unprotected positions .

Biological Activity

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine class. Its unique structure, featuring a seven-membered ring with both nitrogen and oxygen atoms, allows for diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Structure

The compound has the following chemical formula:
C16H18FNOC_{16}H_{18}FNO

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Suzuki Coupling : Using 3-fluoro-2-methylphenylboronic acid as a precursor.
  • Cyclization : Under controlled conditions to form the benzoxazepine core.
  • Functional Group Modifications : To enhance biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro and methyl groups on the phenyl ring improve binding affinity and specificity, potentially leading to significant biological effects.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Investigations have indicated that it may protect neuronal cells from oxidative stress.

Comparative Analysis

The compound's activity can be compared with other similar benzoxazepines. For instance:

Compound NameIC50 (µM)Activity Type
4-(2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one0.45Antitumor
4-(3-chloro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one0.30Neuroprotective

The presence of the fluoro group in our compound enhances its stability and reactivity compared to others.

Study on Antitumor Activity

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against gastric carcinoma cells. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, promoting apoptosis through increased reactive oxygen species (ROS) production.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The results indicated that it significantly reduced cell death caused by oxidative agents, suggesting its potential for treating neurodegenerative diseases.

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